Trifenagrel

説明

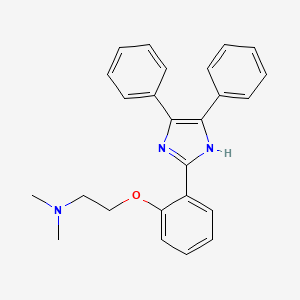

Structure

3D Structure

特性

CAS番号 |

84203-09-8 |

|---|---|

分子式 |

C25H25N3O |

分子量 |

383.5 g/mol |

IUPAC名 |

2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C25H25N3O/c1-28(2)17-18-29-22-16-10-9-15-21(22)25-26-23(19-11-5-3-6-12-19)24(27-25)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3,(H,26,27) |

InChIキー |

KGVYOGLFOPNPDJ-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

外観 |

Solid powder |

他のCAS番号 |

84203-09-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(2-(2-dimethylaminoethoxy)phenyl)-4,5-diphenylimidazole tifenagrel trifenagrel |

製品の起源 |

United States |

Foundational & Exploratory

Trifenagrel: A Technical Guide to its Mechanism of Action as a Platelet Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenagrel is a novel small molecule that has demonstrated potent antiplatelet activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the arachidonic acid signaling pathway in platelets. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its mechanism and associated experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, hematology, and drug development.

Core Mechanism of Action: Reversible Inhibition of Cyclooxygenase-1

This compound exerts its antiplatelet effect through the reversible inhibition of platelet arachidonate cyclooxygenase (COX-1) .[1] This enzyme plays a critical role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for several pro-aggregatory prostanoids, most notably Thromboxane A2 (TXA2). By blocking the active site of COX-1, this compound effectively reduces the production of TXA2, a potent vasoconstrictor and platelet agonist. This inhibition of TXA2 synthesis leads to a decrease in platelet activation and subsequent aggregation.[1]

The reversible nature of this compound's binding to COX-1 is a key differentiator from irreversible inhibitors like aspirin. This property suggests a potentially different pharmacokinetic and pharmacodynamic profile, with the duration of action being dependent on the drug's concentration in the plasma.

Quantitative Efficacy and Potency

The inhibitory activity of this compound has been quantified in both in vitro and in vivo studies. The available data are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Species | Assay Condition |

| IC50 | 0.3 - 3.0 µM | Human and various animal species | Inhibition of arachidonate (AA)- and collagen-induced platelet aggregation |

Data sourced from Abrahams et al., 1989.[1]

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

| Parameter | Value | Route of Administration | Assay Condition |

| ED50 (1 hour) | 1.4 mg/kg | Oral (p.o.) | Inhibition of ex vivo AA-induced platelet aggregation |

| ED50 (1 hour) | 9.4 mg/kg | Oral (p.o.) | Inhibition of ex vivo collagen-induced platelet aggregation |

Data sourced from Abrahams et al., 1989.[1]

In human studies, a single oral dose of 100 to 300 mg of this compound was shown to inhibit the second phase of ADP-induced platelet aggregation ex vivo for up to 6 hours.[1]

Signaling Pathway

The following diagram illustrates the arachidonic acid signaling pathway in platelets and the point of intervention for this compound.

Caption: this compound's mechanism of action in the arachidonic acid pathway.

Experimental Protocols

While the full, detailed experimental protocols from the original studies on this compound are not publicly available, this section provides representative methodologies for the key assays used to characterize its antiplatelet activity. These protocols are based on standard, widely accepted laboratory practices.

In Vitro Platelet Aggregation Assay

This assay is used to determine the direct inhibitory effect of this compound on platelet aggregation induced by specific agonists like arachidonic acid and collagen.

Objective: To measure the IC50 of this compound for the inhibition of platelet aggregation.

Materials:

-

This compound hydrochloride

-

Arachidonic acid sodium salt

-

Collagen (equine tendon)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer

-

Saline solution

-

3.8% Sodium citrate solution

Procedure:

-

PRP Preparation: Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation: Pre-warm the PRP to 37°C. Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline. Add the aggregating agent (arachidonic acid or collagen) to initiate aggregation.

-

Data Analysis: Record the change in light transmittance for a set period. The maximum aggregation is determined, and the percentage inhibition by this compound at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage inhibition against the log of the this compound concentration.

Ex Vivo Platelet Aggregation Assay

This assay is performed on blood samples taken from animals that have been administered this compound to assess its in vivo efficacy.

Objective: To determine the ED50 of orally administered this compound.

Procedure:

-

Animal Dosing: Administer this compound orally to guinea pigs at various doses. A control group receives the vehicle.

-

Blood Collection: At a specified time point post-dosing (e.g., 1 hour), collect blood from the animals into a sodium citrate anticoagulant.

-

PRP Preparation and Aggregation Measurement: Prepare PRP and measure platelet aggregation induced by arachidonic acid or collagen as described in the In Vitro Platelet Aggregation Assay protocol.

-

Data Analysis: Calculate the percentage inhibition of platelet aggregation for each dose group compared to the vehicle control group. The ED50 is then calculated from the dose-response curve.

Platelet Cyclooxygenase (COX-1) Activity Assay

This assay directly measures the enzymatic activity of COX-1 in the presence of this compound.

Objective: To confirm that this compound inhibits the enzymatic activity of COX-1.

Procedure:

-

Enzyme Preparation: Prepare a platelet lysate containing active COX-1.

-

Incubation: Incubate the platelet lysate with various concentrations of this compound or a vehicle control.

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.

-

Product Measurement: Measure the production of a COX-1 metabolite, such as Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2), using an enzyme immunoassay (EIA) or other suitable method.

-

Data Analysis: Calculate the percentage inhibition of COX-1 activity at each this compound concentration and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for in vitro platelet aggregation assay.

References

The Early Discovery and Development of Trifenagrel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and development of Trifenagrel, a novel platelet aggregation inhibitor. The information is compiled from seminal preclinical research, focusing on its mechanism of action, potency, and initial safety profile.

Introduction

This compound, chemically identified as 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole monohydrochloride, emerged as a potent and chemically novel inhibitor of platelet aggregation. Early research conducted at the Department of Pharmacology, Burroughs Wellcome Co., positioned this compound as a promising antithrombotic agent. This document synthesizes the foundational data from these initial studies.

Mechanism of Action

This compound exerts its antiplatelet effect through the reversible inhibition of platelet arachidonate (AA) cyclooxygenase (COX) . This enzyme is critical in the conversion of arachidonic acid to prostaglandin endoperoxides, which are precursors to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By blocking this pathway, this compound effectively reduces the formation of TXA2, thereby inhibiting platelet aggregation induced by stimuli such as arachidonic acid and collagen.

Potency and Efficacy

The inhibitory activity of this compound was quantified through a series of in vitro and ex vivo experiments. The key findings are summarized below.

In Vitro Inhibition of Platelet Aggregation

This compound demonstrated potent inhibition of platelet aggregation induced by arachidonic acid and collagen in platelets from various species, including humans.

| Inducer | Species | IC50 (µM) |

| Arachidonic Acid | Multiple Species | 0.3 - 3.0 |

| Collagen | Multiple Species | 0.3 - 3.0 |

| Table 1: In Vitro Inhibitory Concentration (IC50) of this compound. Data extracted from Abrahams et al., 1989. |

Ex Vivo Inhibition of Platelet Aggregation in Guinea Pigs

Oral administration of this compound to guinea pigs resulted in a sustained inhibition of platelet aggregation for over three hours.

| Inducer | 1-hour ED50 (mg/kg, p.o.) |

| Arachidonic Acid | 1.4 |

| Collagen | 9.4 |

| Table 2: Ex Vivo Effective Dose (ED50) of this compound in Guinea Pigs. Data extracted from Abrahams et al., 1989. |

Human Ex Vivo Studies

In human subjects, a single oral dose of 100 to 300 mg of this compound inhibited the second phase of ADP-induced platelet aggregation for up to six hours.

Preclinical Safety Profile: Gastrointestinal Effects

A notable aspect of this compound's early development was its gastrointestinal (GI) safety profile, particularly in comparison to other cyclooxygenase inhibitors like aspirin and indomethacin.

| Species | Dose (p.o.) | Effect on Gastric Mucosal AA Cyclooxygenase | Observed Gastric Damage |

| Rats & Guinea Pigs | Up to 100 mg/kg | Inhibited | No significant damage |

| Dogs & Humans | Not specified | Not specified | Evidence of local irritation |

| Table 3: Gastrointestinal Effects of this compound in Preclinical Models and Humans. Data extracted from Abrahams et al., 1989. |

While this compound inhibited gastric mucosal cyclooxygenase in rodents, it did not produce the gastric damage typically associated with aspirin and indomethacin. In dogs and humans, the observed GI irritation was suggested to be due to local irritation rather than systemic effects. Furthermore, in humans, this compound was reported to cause significantly less gastric irritation and fecal blood loss compared to aspirin.

Experimental Protocols

The following are representative methodologies for the key experiments described in the early evaluation of this compound. It is important to note that these are based on standard laboratory practices and may not reflect the exact protocols used in the original studies, for which full details are not publicly available.

In Vitro Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

-

The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

-

The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Various concentrations of this compound or a vehicle control are added to the PRP and incubated for a short period.

-

An aggregating agent (e.g., arachidonic acid or collagen) is added to initiate platelet aggregation.

-

The change in light transmission is recorded over time to determine the extent of aggregation.

-

The IC50 value is calculated as the concentration of this compound required to inhibit 50% of the maximal aggregation response.

-

Ex Vivo Platelet Aggregation Study in Guinea Pigs

-

Animal Dosing:

-

Guinea pigs are fasted overnight with free access to water.

-

This compound or a vehicle control is administered orally (p.o.) at various doses.

-

-

Blood Collection:

-

At specified time points after dosing (e.g., 1 hour), animals are anesthetized.

-

Blood is collected via cardiac puncture into syringes containing an anticoagulant.

-

-

Platelet Aggregation Assay:

-

PRP is prepared from the collected blood as described in the in vitro protocol.

-

Platelet aggregation is induced using arachidonic acid or collagen, and the response is measured.

-

The ED50 value is calculated as the dose of this compound that causes a 50% reduction in platelet aggregation compared to the vehicle-treated group.

-

Gastric Mucosal Cyclooxygenase Inhibition Assay

-

Animal Treatment and Tissue Collection:

-

Rats or guinea pigs are treated with this compound, a positive control (e.g., indomethacin), or a vehicle.

-

At a designated time, the animals are euthanized, and their stomachs are removed.

-

The gastric mucosa is scraped, weighed, and homogenized in a buffer.

-

-

Measurement of Prostaglandin Levels:

-

The homogenate is incubated with arachidonic acid.

-

The reaction is stopped, and the levels of a stable prostaglandin metabolite (e.g., 6-keto-PGF1α, a metabolite of prostacyclin) are measured using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The degree of cyclooxygenase inhibition is determined by comparing the prostaglandin levels in the drug-treated groups to the vehicle control group.

-

Conclusion

The early research on this compound identified it as a potent, reversible inhibitor of platelet cyclooxygenase with a promising efficacy and safety profile. Its ability to inhibit platelet aggregation at low micromolar concentrations in vitro and at low mg/kg doses ex vivo highlighted its potential as an antithrombotic agent. Notably, its reduced propensity for causing gastric damage in rodents compared to other non-steroidal anti-inflammatory drugs suggested a favorable therapeutic window. These foundational studies provided a strong rationale for the further clinical development of this compound.

The Pharmacological Profile of Trifenagrel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a chemically novel imidazole derivative that was investigated for its properties as a platelet aggregation inhibitor.[1] Its primary mechanism of action is the reversible inhibition of platelet arachidonate cyclooxygenase (COX), a key enzyme in the synthesis of pro-aggregatory prostaglandins and thromboxanes.[1] This technical guide provides a comprehensive summary of the available preclinical data on this compound.

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the inhibition of platelet aggregation. This is achieved through the blockade of the cyclooxygenase enzyme, which prevents the conversion of arachidonic acid to prostaglandin endoperoxides, the precursors of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist.

In Vitro Platelet Aggregation

This compound has been shown to be a potent inhibitor of platelet aggregation induced by arachidonate and collagen in platelets from various species, including humans.[1]

Table 1: In Vitro Inhibitory Activity of this compound against Platelet Aggregation [1]

| Agonist | Species | IC50 (µM) |

| Arachidonic Acid | Multiple Species | 0.3 - 3.0 |

| Collagen | Multiple Species | 0.3 - 3.0 |

Ex Vivo Platelet Aggregation

Oral administration of this compound has demonstrated a sustained inhibition of platelet aggregation in ex vivo studies.

Table 2: Ex Vivo Efficacy of this compound [1]

| Species | Agonist | Dose | Effect | Duration |

| Guinea Pig | Arachidonic Acid | 1.4 mg/kg (ED50 at 1 hr) | Inhibition of aggregation | > 3 hours |

| Guinea Pig | Collagen | 9.4 mg/kg (ED50 at 1 hr) | Inhibition of aggregation | > 3 hours |

| Human | ADP (second phase) | 100 - 300 mg (single dose) | Inhibition of aggregation | Up to 6 hours |

Mechanism of Action

This compound's mechanism of action is centered on the reversible inhibition of platelet arachidonate cyclooxygenase.[1] This mode of action is distinct from aspirin, which causes irreversible inhibition of the enzyme.

Figure 1. Mechanism of action of this compound in the arachidonic acid pathway.

Pharmacokinetics

Detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) for this compound are not available in the public literature. The primary publication indicates oral activity in both preclinical species and humans.[1]

Safety and Toxicology

Gastrointestinal Effects

In preclinical models (rats and guinea pigs), this compound, at doses up to 100 mg/kg p.o., inhibited gastric mucosal cyclooxygenase but did not cause the gastric damage typically associated with other cyclooxygenase inhibitors like aspirin and indomethacin.[1] In dogs and humans, this compound did cause some gastrointestinal irritation, which was suggested to be due to a local irritant effect.[1] However, in human subjects, this compound produced significantly less gastric irritation and fecal blood loss compared to aspirin.[1]

Table 3: Comparative Gastrointestinal Safety Profile [1]

| Species | This compound Effect | Aspirin/Indomethacin Effect |

| Rats & Guinea Pigs | Inhibited gastric mucosal COX without gastric damage | Gastric damage |

| Dogs & Humans | Localized gastrointestinal irritation | More significant gastric irritation and fecal blood loss (Aspirin) |

Other Toxicological Data

Specific toxicological data, such as LD50 values, are not publicly available.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully described in the primary literature. However, a general methodology for a key experiment, the arachidonic acid-induced platelet aggregation assay, is outlined below.

Figure 2. Generalized workflow for an in vitro platelet aggregation assay.

Methodology:

-

Blood Collection: Whole blood is collected from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The anticoagulated blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

Incubation: The PRP is then incubated at 37°C in an aggregometer.

-

Aggregation Monitoring: A baseline light transmittance is established. The platelet agonist, such as arachidonic acid, is added to the PRP to induce aggregation. In test samples, this compound at varying concentrations is added prior to the agonist. Platelet aggregation is monitored by measuring the increase in light transmittance as platelets clump together.

-

Data Analysis: The percentage of platelet aggregation is calculated, and for inhibitor studies, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) is determined.

Conclusion

This compound is a potent, reversible inhibitor of platelet cyclooxygenase with demonstrated efficacy in inhibiting platelet aggregation in both in vitro and ex vivo settings.[1] A notable feature from the initial research was its seemingly favorable gastrointestinal safety profile in rodents compared to traditional NSAIDs.[1] However, the lack of publicly available data on its detailed pharmacokinetics, COX isoform selectivity, and clinical development progress suggests that its journey as a therapeutic candidate did not advance significantly beyond early preclinical evaluation. This profile serves as a summary of the foundational science of this compound based on the available historical data.

References

Trifenagrel's Effect on Arachidonate-Induced Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Trifenagrel on platelet aggregation induced by arachidonic acid. The document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent inhibitor of platelet aggregation.[1] Its primary mechanism of action is the reversible inhibition of platelet cyclooxygenase (COX) .[1] In the context of arachidonate-induced platelet aggregation, this compound acts on the initial stage of the arachidonic acid cascade within platelets.

Arachidonic acid, when introduced to platelets, is metabolized by cyclooxygenase-1 (COX-1) into prostaglandin G2 (PGG2) and subsequently into prostaglandin H2 (PGH2).[2][3] These endoperoxides are then converted by thromboxane synthase into thromboxane A2 (TXA2), a highly potent vasoconstrictor and platelet agonist.[2][3] TXA2 plays a crucial role in amplifying the aggregation response. By reversibly binding to and inhibiting COX-1, this compound effectively reduces the production of these downstream mediators, thereby diminishing the aggregation of platelets stimulated by arachidonic acid.

Quantitative Data: Inhibitory Potency

The inhibitory effect of this compound on arachidonate-induced platelet aggregation has been quantified by determining its half-maximal inhibitory concentration (IC50).

| Compound | Parameter | Value | Species |

| This compound | IC50 | 0.3 - 3.0 µM | Human and various animal species |

| Table 1: In vitro inhibitory potency of this compound on arachidonate-induced platelet aggregation.[1] |

Experimental Protocols

The following section details a standard methodology for assessing the in vitro effect of this compound on arachidonate-induced platelet aggregation using Light Transmission Aggregometry (LTA).

Materials and Reagents

-

This compound hydrochloride

-

Arachidonic acid sodium salt

-

Human whole blood (from healthy, drug-free donors)

-

3.2% Sodium citrate (anticoagulant)

-

Saline solution (0.9% NaCl)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Spectrophotometer-based platelet aggregometer

-

Siliconized glass or plastic cuvettes with stir bars

-

Pipettes

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection: Draw whole blood from healthy human volunteers who have not consumed any platelet-affecting drugs for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

Centrifugation for PRP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma.

-

PRP Harvesting: Carefully aspirate the upper layer, which is the PRP, and transfer it to a separate plastic tube.

-

Centrifugation for PPP: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components.

-

PPP Harvesting: Aspirate the supernatant, which is the platelet-poor plasma (PPP), and use it for baseline correction in the aggregometer.

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

Platelet Aggregation Assay

-

Instrument Setup: Calibrate the platelet aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

-

Incubation with this compound:

-

Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar.

-

Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

-

-

Induction of Aggregation:

-

Initiate the aggregation by adding a working solution of arachidonic acid to the PRP. The final concentration of arachidonic acid should be sufficient to induce a robust aggregation response (typically in the range of 0.5 to 1.6 mM).

-

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a maximal aggregation plateau is reached.

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control. The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect.

Signaling Pathway of Arachidonate-Induced Platelet Aggregation and this compound's Point of Intervention

Caption: this compound inhibits the COX-1 enzyme in platelets.

References

- 1. This compound: a chemically novel platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversible Inhibition of Cyclooxygenase by Trifenagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenagrel, identified as 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole monohydrochloride, is a potent and reversible inhibitor of cyclooxygenase (COX). Early research has demonstrated its efficacy in inhibiting platelet aggregation induced by arachidonic acid and collagen. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory concentrations and the mechanistic principles of its action. Due to the timeline of the primary research, specific inhibitory data for COX-1 versus COX-2 isoforms are not available in the public domain. However, this guide outlines the established general effects of this compound on cyclooxygenase and provides standardized experimental protocols relevant to the study of such inhibitors.

Quantitative Data on this compound Inhibition

The primary quantitative data for this compound's inhibitory activity comes from in vitro studies on platelet aggregation. The following table summarizes the key findings.

| Parameter | Value | Species | Assay | Source |

| IC50 | 0.3 - 3.0 µM | Human, various animal species | Arachidonate (AA)- and collagen-induced platelet aggregation | [1] |

| ED50 (1 hr, p.o.) | 1.4 mg/kg | Guinea Pig | ex vivo AA-induced platelet aggregation | [1] |

| ED50 (1 hr, p.o.) | 9.4 mg/kg | Guinea Pig | ex vivo collagen-induced platelet aggregation | [1] |

Note: The provided IC50 value represents the inhibition of total cyclooxygenase activity in platelets and does not differentiate between COX-1 and COX-2 isoforms.

Mechanism of Action: Reversible Cyclooxygenase Inhibition

This compound's mechanism of action is characterized as the reversible inhibition of platelet cyclooxygenase[1]. Unlike irreversible inhibitors such as aspirin, which forms a covalent bond with the enzyme, this compound's interaction with cyclooxygenase is non-covalent. This allows the inhibitor to associate and dissociate from the enzyme's active site. The reversible nature of this inhibition implies that as the concentration of this compound decreases, enzyme activity can be restored.

The following diagram illustrates the principle of reversible enzyme inhibition.

Caption: Reversible inhibition of cyclooxygenase by this compound.

Signaling Pathway: Prostaglandin Synthesis

This compound exerts its effect by inhibiting cyclooxygenase, a key enzyme in the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

The diagram below outlines the initial steps of the prostaglandin synthesis pathway targeted by this compound.

Caption: Prostaglandin synthesis pathway and the site of this compound inhibition.

Experimental Protocols

While the original studies on this compound provide limited detail on their specific protocols, the following outlines a standard methodology for assessing the inhibitory activity of a compound on cyclooxygenase, based on common practices for other non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Cyclooxygenase Inhibition Assay (Whole Blood Assay)

This assay is commonly used to determine the IC50 of a compound for both COX-1 and COX-2.

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood sample.

Materials:

-

Freshly drawn human venous blood anticoagulated with heparin.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Arachidonic acid solution (for COX-1 stimulation).

-

Lipopolysaccharide (LPS) (for COX-2 induction).

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Protocol:

COX-1 Activity Assay:

-

Aliquot whole blood into tubes.

-

Add varying concentrations of this compound (or vehicle control) to the blood samples and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the COX-1 reaction by adding arachidonic acid.

-

Allow the blood to clot for 1 hour at 37°C to allow for maximal thromboxane synthesis.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an EIA kit.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

COX-2 Activity Assay:

-

Aliquot whole blood into tubes.

-

Induce COX-2 expression by incubating the blood with LPS for 24 hours at 37°C.

-

Add varying concentrations of this compound (or vehicle control) and incubate for a specified time.

-

Initiate the COX-2 reaction by adding a stimulus (e.g., a calcium ionophore or additional LPS).

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of PGE2 (a major product of COX-2) in the plasma using an EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the COX-1 assay.

The following diagram illustrates the general workflow for such an inhibition assay.

Caption: General experimental workflow for determining COX inhibition.

Conclusion

This compound is a reversible inhibitor of cyclooxygenase with demonstrated efficacy in inhibiting platelet aggregation. The available data, primarily from research conducted before the routine differentiation of COX isoforms, indicates an IC50 in the low micromolar range for overall cyclooxygenase activity in platelets. Further research utilizing modern assays would be necessary to elucidate the specific selectivity of this compound for COX-1 versus COX-2 and to fully characterize its kinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and potentially reinvestigating the therapeutic potential of this compound in the context of current pharmacological knowledge.

References

Trifenagrel's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenagrel is a potent and reversible inhibitor of platelet cyclooxygenase (COX), playing a crucial role in the modulation of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on the arachidonic acid cascade, and detailed experimental protocols for its evaluation. By inhibiting the cyclooxygenase enzyme, this compound effectively blocks the conversion of arachidonic acid into key prostanoids, including thromboxane A2 (TXA2) and prostaglandin E2 (PGE2), which are central mediators of platelet aggregation and inflammation. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and workflows to support further research and development in this area.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. The synthesis of prostaglandins is a key biological process involved in inflammation, pain, fever, and platelet aggregation. The arachidonic acid cascade is the primary pathway for the biosynthesis of prostaglandins. This compound has been identified as a significant inhibitor of this pathway, demonstrating notable antiplatelet activity. Understanding the precise mechanism and quantitative impact of this compound on prostaglandin synthesis is essential for its therapeutic application and for the development of novel anti-inflammatory and antithrombotic agents.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on prostaglandin synthesis by targeting the cyclooxygenase (COX) enzyme, a critical component of the arachidonic acid cascade.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then metabolized by one of two pathways: the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins, thromboxanes, and prostacyclins.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1][2]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors.[2] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various biologically active prostanoids, including:

-

Prostaglandin E2 (PGE2): A key mediator of inflammation and pain.[3]

-

Thromboxane A2 (TXA2): A potent vasoconstrictor and inducer of platelet aggregation.[4]

-

Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation.

This compound as a Cyclooxygenase Inhibitor

This compound functions as a reversible inhibitor of the arachidonic acid cyclooxygenase in platelets.[5] By blocking the active site of the COX enzyme, this compound prevents the conversion of arachidonic acid to PGH2, thereby inhibiting the synthesis of all downstream prostanoids. This mechanism is the basis for its potent antiplatelet effects.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in in vitro studies. The following table summarizes the key findings.

| Parameter | IC50 Value (µM) | Species | Assay Conditions | Reference |

| Inhibition of Arachidonate-induced Platelet Aggregation | 0.3 - 3.0 | Human | In vitro platelet aggregation | [5] |

| Inhibition of Collagen-induced Platelet Aggregation | 0.3 - 3.0 | Human | In vitro platelet aggregation | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostaglandin Synthesis Inhibition by this compound

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade.

Experimental Workflow for Assessing this compound's Activity

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on platelet aggregation and prostaglandin synthesis.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method to assess the effect of this compound on platelet aggregation induced by agonists like arachidonic acid or collagen.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Platelet aggregation agonist (e.g., arachidonic acid, collagen).

-

Light Transmission Aggregometer.

-

Stir bars.

-

Cuvettes.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Assay Setup:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Incubation:

-

Pipette PRP into aggregometer cuvettes with a stir bar.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

-

-

Induction and Measurement:

-

Add the platelet agonist (e.g., arachidonic acid to a final concentration of 1-2 mM) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the percentage of platelet aggregation for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

-

Quantification of Prostaglandin Synthesis (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol describes a common method to quantify the production of specific prostaglandins, such as PGE2 or the stable metabolite of TXA2, thromboxane B2 (TXB2), in the supernatant of activated platelets.

Materials:

-

Supernatant from the platelet aggregation assay (from section 5.1).

-

Commercially available ELISA kit for the specific prostaglandin (e.g., PGE2 or TXB2).

-

Microplate reader.

Procedure:

-

Sample Collection:

-

After the platelet aggregation assay, centrifuge the samples at a high speed to pellet the aggregated platelets.

-

Carefully collect the supernatant.

-

-

ELISA Protocol:

-

Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Adding a specific antibody and a conjugated secondary antibody.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction.

-

-

-

Measurement and Analysis:

-

Read the absorbance of each well using a microplate reader at the specified wavelength.

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.

-

Determine the percentage of inhibition of prostaglandin synthesis for each this compound concentration and calculate the IC50 value.

-

Conclusion

This compound is a well-characterized inhibitor of platelet cyclooxygenase, effectively reducing prostaglandin synthesis and subsequent platelet aggregation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. Further investigation into the COX-1/COX-2 selectivity of this compound and its impact on a broader range of prostaglandins will be crucial for a more complete understanding of its therapeutic potential and for the design of next-generation anti-inflammatory and antithrombotic therapies. The methodologies outlined here provide a solid foundation for conducting such future studies.

References

- 1. medcentral.com [medcentral.com]

- 2. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a chemically novel platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Trifenagrel in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Trifenagrel, a novel platelet aggregation inhibitor, as demonstrated in animal models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the compound's pharmacological effects, underlying mechanisms, and relevant experimental protocols.

Core Efficacy of this compound: Inhibition of Platelet Aggregation

This compound has been identified as a potent inhibitor of platelet aggregation induced by both arachidonate (AA) and collagen.[1] Preclinical studies in guinea pigs have demonstrated its efficacy following oral administration, with a sustained inhibitory effect observed for over three hours.

Quantitative Efficacy Data

The in vivo efficacy of this compound in guinea pigs, assessed through ex vivo platelet aggregation assays, is summarized below. The data highlights the median effective dose (ED50) required to inhibit platelet aggregation induced by two different agonists one hour after oral administration.

| Agonist | 1-hour ED50 (mg/kg, p.o.) |

| Arachidonate (AA) | 1.4 |

| Collagen | 9.4 |

Data sourced from Abrahams et al., 1989.[1]

Mechanism of Action: Reversible Cyclooxygenase Inhibition

This compound's antiplatelet effect is attributed to its reversible inhibition of platelet arachidonate cyclooxygenase (COX).[1] This enzyme is critical for the conversion of arachidonic acid into prostaglandin G2 (PGG2), a precursor for thromboxane A2 (TXA2), which is a potent platelet agonist and vasoconstrictor. By inhibiting COX, this compound effectively reduces the production of TXA2, thereby decreasing platelet activation and aggregation.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound's mechanism of action via COX inhibition.

Experimental Protocols

This section details representative experimental protocols for assessing the in vivo and ex vivo efficacy of this compound. While specific studies evaluating this compound in in vivo thrombosis models are not publicly available, the following protocols are based on established methodologies for antiplatelet drug testing.

In Vivo Arterial Thrombosis Model (Ferric Chloride-Induced)

This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting of arterial thrombosis.

Experimental Workflow

Caption: Workflow for a ferric chloride-induced arterial thrombosis model.

Methodology

-

Animal Model: Male Wistar rats (250-300g) are a commonly used model.

-

Drug Administration: Animals are fasted overnight and administered this compound or vehicle orally (p.o.) via gavage. The drug is typically administered 60 minutes before the surgical procedure.

-

Anesthesia and Surgery: Animals are anesthetized (e.g., with ketamine/xylazine). The left common carotid artery is isolated through a midline cervical incision.

-

Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Outcome Measures:

-

Time to Occlusion (TTO): Blood flow in the carotid artery is monitored using a Doppler flow probe. TTO is the time from FeCl3 application to stable cessation of blood flow.

-

Thrombus Weight: After a set period, the thrombosed arterial segment is excised and the thrombus is isolated and weighed.

-

Ex Vivo Platelet Aggregation Assay

This assay is crucial for determining the direct inhibitory effect of an orally administered compound on platelet function.

Methodology

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are a suitable model.[1]

-

Drug Administration: this compound or vehicle is administered orally.

-

Blood Collection: At predetermined time points after drug administration (e.g., 1, 3, and 6 hours), blood is collected via cardiac puncture into syringes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Platelet Aggregation Measurement:

-

PRP is placed in an aggregometer, and the baseline light transmittance is set using PPP.

-

A platelet agonist, such as arachidonic acid (e.g., 0.5 mM) or collagen (e.g., 2 µg/mL), is added to the PRP to induce aggregation.

-

The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The maximum percentage of platelet aggregation is determined. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle-treated control group.

Gastrointestinal Safety Profile

A noteworthy aspect of this compound's preclinical profile is its gastrointestinal (GI) safety in rodents. Despite inhibiting gastric mucosal cyclooxygenase, oral doses of up to 100 mg/kg in rats and guinea pigs did not induce the gastric damage typically associated with other COX inhibitors like aspirin and indomethacin.[1] However, GI irritation was observed in dogs and humans, suggesting a potential local irritant effect in these species.[1] In human studies, this compound demonstrated significantly less gastric irritation and fecal blood loss compared to aspirin.[1]

Conclusion

This compound is a potent, orally active inhibitor of platelet aggregation with a clear mechanism of action involving the reversible inhibition of cyclooxygenase. Its efficacy has been quantitatively demonstrated in guinea pig models. While specific in vivo thrombosis studies are not detailed in the available literature, established animal models of arterial and venous thrombosis provide a robust framework for further preclinical evaluation. The favorable gastrointestinal safety profile of this compound in rodents, compared to traditional non-steroidal anti-inflammatory drugs, presents a significant advantage. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the preclinical assessment of this compound and similar antiplatelet agents.

References

Trifenagrel (BW-325U): A Technical Guide to a Novel Platelet Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, also known by its developmental code BW-325U, is a potent and chemically novel inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its synonyms, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this and related anti-thrombotic agents.

Synonyms and Chemical Identity

A clear identification of a compound is crucial for consistent scientific communication. This compound is known by several synonyms and chemical identifiers.

| Identifier Type | Identifier |

| Primary Name | This compound |

| Developmental Code | BW-325U, BW 325U |

| Systematic Name | 2-[2-(2-dimethylaminoethoxy) phenyl]-4,5-diphenylimidazole |

| IUPAC Name | 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-N,N-dimethylethanamine |

| CAS Number | 84203-09-8 |

| Other Synonyms | Trifenagrelum, tifenagrel |

Mechanism of Action: Reversible Cyclooxygenase Inhibition

This compound exerts its anti-platelet effects through the reversible inhibition of platelet cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade. By blocking COX, this compound prevents the conversion of arachidonic acid to prostaglandin endoperoxides, which are precursors to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. The inhibition of TXA2 synthesis leads to a reduction in platelet activation and aggregation.

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in both in vitro and ex vivo studies.

| Parameter | Species | Assay | Value |

| IC50 | Human, various animal species | Arachidonate- and collagen-induced platelet aggregation (in vitro) | 0.3 - 3.0 µM |

| ED50 (1 hr) | Guinea Pig | Arachidonate-induced platelet aggregation (ex vivo) | 1.4 mg/kg p.o. |

| ED50 (1 hr) | Guinea Pig | Collagen-induced platelet aggregation (ex vivo) | 9.4 mg/kg p.o. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by aggregating agents like arachidonic acid or collagen.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on platelet aggregation.

Workflow Diagram:

Detailed Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate, 9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant (PRP) and store at room temperature.

-

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.

-

Add varying concentrations of this compound or a vehicle control to the PRP and incubate for a short period.

-

Initiate aggregation by adding a standardized concentration of an aggregating agent (e.g., arachidonic acid or collagen).

-

Record the change in light transmittance through the PRP suspension over time using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of aggregation).

-

Ex Vivo Platelet Aggregation Studies in Guinea Pigs

This protocol outlines the procedure for assessing the in vivo efficacy of orally administered this compound.

Objective: To determine the ex vivo inhibitory effect (ED50) of this compound on platelet aggregation after oral administration.

Workflow Diagram:

Detailed Methodology:

-

Animal Dosing:

-

Administer this compound orally (p.o.) at various doses to groups of guinea pigs. A control group should receive the vehicle.

-

-

Blood Collection and PRP Preparation:

-

At specified time points after dosing (e.g., 1 hour), collect blood samples from the animals into an anticoagulant.

-

Prepare PRP from the blood samples as described in the in vitro protocol.

-

-

Platelet Aggregation Assay:

-

Perform the in vitro platelet aggregation assay on the collected PRP using arachidonic acid or collagen as the aggregating agent.

-

-

Data Analysis:

-

Determine the percentage of inhibition of platelet aggregation for each dose group compared to the vehicle-treated control group.

-

Calculate the ED50, which is the dose of this compound that causes a 50% inhibition of ex vivo platelet aggregation.

-

Cyclooxygenase (COX) Activity Assay

This protocol provides a general method for measuring the enzymatic activity of COX in platelet lysates.

Objective: To confirm the inhibitory effect of this compound on COX activity.

Workflow Diagram:

Detailed Methodology:

-

Platelet Lysate Preparation:

-

Isolate platelets from whole blood and wash them to remove plasma components.

-

Lyse the platelets using a suitable buffer to release the intracellular enzymes, including COX.

-

-

Enzyme Inhibition Assay:

-

Incubate the platelet lysate with various concentrations of this compound or a vehicle control.

-

Initiate the enzymatic reaction by adding a known concentration of arachidonic acid, the substrate for COX.

-

After a defined incubation period, stop the reaction.

-

-

Product Measurement:

-

Quantify the amount of prostaglandins (e.g., PGE2 or the stable metabolite of TXA2, TXB2) produced using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of COX activity for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound (BW-325U) is a well-characterized inhibitor of platelet aggregation with a clear mechanism of action involving the reversible inhibition of cyclooxygenase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-thrombotic therapies. Further investigation into its clinical potential and safety profile is warranted.

An In-depth Technical Guide to the Physicochemical Properties of Trifenagrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, also known as BW 325U, is a non-steroidal anti-inflammatory drug (NSAID) that acts as a reversible inhibitor of cyclooxygenase (COX), thereby blocking the synthesis of prostaglandins.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies for professionals in drug development and research. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₅N₃O | [2][3] |

| Molecular Weight | 383.49 g/mol | [3] |

| Appearance | Light yellow solid | |

| Computed XLogP3-AA | 5.1 | [2] |

| Predicted pKa | 11.56 ± 0.12 | |

| Solubility | Data not available |

Experimental Protocols

Accurate determination of physicochemical parameters is fundamental in drug discovery and development. The following are detailed methodologies for the experimental determination of solubility, pKa, and logP, which are standard procedures in the pharmaceutical industry.

Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: Add an excess of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter that does not bind the drug) can be employed to separate the solid from the solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported as the concentration of the dissolved drug in mg/mL or µg/mL at each pH.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the ionization constant (pKa) of a substance.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is incrementally added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add standardized hydrochloric acid or sodium hydroxide solution in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve. For more complex molecules, derivative plots (e.g., d(pH)/dV) can be used to accurately identify the equivalence points.

LogP Determination: The Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[5]

Detailed Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results. Use a buffer of a specific pH for the aqueous phase if determining the distribution coefficient (LogD).

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is then calculated as log₁₀(P).

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.[6] By blocking the COX pathway, this compound reduces the production of these inflammatory mediators.[1]

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

The diagram above illustrates the mechanism of action of this compound. Phospholipase A₂ releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin G₂ (PGG₂), which is subsequently converted to prostaglandin H₂ (PGH₂) by the peroxidase activity of COX.[4][7] PGH₂ serves as a precursor for various prostanoids, including prostaglandins and thromboxane A₂, which mediate physiological and pathological processes such as inflammation, pain, fever, and platelet aggregation.[8] this compound acts as a reversible inhibitor of the COX enzymes, thereby blocking this cascade and reducing the production of pro-inflammatory and pro-aggregatory molecules.[1]

References

- 1. This compound: a chemically novel platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C25H25N3O | CID 72164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 6. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Trifenagrel Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a potent inhibitor of platelet aggregation, acting through the reversible inhibition of cyclooxygenase (COX). Its core structure, a substituted imidazole, presents a valuable scaffold for the development of novel antiplatelet agents. Traditional synthetic methods for such heterocyclic compounds often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and purer products in a fraction of the time.[1][2] This document provides detailed protocols and application notes for the efficient synthesis of this compound analogues using microwave irradiation.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

The use of microwave irradiation dramatically reduces reaction times and can improve yields for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, the core scaffold of this compound analogues. Below is a summary of typical reaction conditions and outcomes.

| Reactants | Method | Solvent | Catalyst | Time | Yield (%) | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Conventional | Glacial Acetic Acid | - | 5-24 hours | ~70% | [3] |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Microwave | Solvent-free | Glacial Acetic Acid | 1-4 min | 85-95% | [1][2] |

| Benzil, 2,3,4-trimethoxy benzaldehyde, Ammonium Acetate | Microwave | Glacial Acetic Acid | - | 3-5 min | 89% | [4] |

| Ethyl 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetate, Hydrazine Hydrate | Conventional | Ethanol | - | 3 hours | Not Specified | [5] |

| 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetohydrazide, Aromatic Aldehyde | Microwave | DMSO | Glacial Acetic Acid | 2-3 min | Not Specified | [5] |

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazole Analogues

This protocol is a general method for the one-pot synthesis of the core imidazole structure of this compound analogues.

Materials:

-

Benzil or substituted benzil derivative

-

Appropriate aromatic aldehyde

-

Ammonium acetate

-

Glacial acetic acid (catalytic amount)

-

Microwave reactor with sealed reaction vessels

-

Ethanol (for recrystallization)

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

In a 10 mL microwave reaction vessel, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

If a solvent-free approach is desired, ensure the reactants are well-mixed. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (typically 120-140°C) for 2-5 minutes. Monitor the reaction progress by TLC.[4]

-

After completion, allow the vessel to cool to room temperature.

-

Add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield the desired 2,4,5-triaryl-1H-imidazole analogue.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Evaluation of Antiplatelet Activity

This protocol outlines a general method for assessing the in-vitro antiplatelet activity of synthesized this compound analogues using light transmission aggregometry.

Materials:

-

Synthesized this compound analogues

-

Human platelet-rich plasma (PRP)

-

Arachidonic acid (AA) or other platelet agonists (e.g., ADP, collagen)

-

Phosphate-buffered saline (PBS)

-

Light transmission aggregometer

Procedure:

-

Prepare stock solutions of the synthesized this compound analogues in a suitable solvent (e.g., DMSO).

-

Obtain fresh human blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Prepare PRP by centrifugation of the blood sample.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a specific concentration of the this compound analogue or vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes).

-

Induce platelet aggregation by adding a known concentration of a platelet agonist, such as arachidonic acid.

-

Monitor the change in light transmission for a set period (typically 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

Calculate the percentage inhibition of platelet aggregation for each analogue concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration required to inhibit platelet aggregation by 50%) for active compounds.

Mandatory Visualizations

Microwave-Assisted Synthesis Workflow

Caption: Workflow for microwave-assisted synthesis of this compound analogues.

Signaling Pathway of this compound's Antiplatelet Action

Caption: this compound analogues inhibit COX, blocking platelet aggregation.

References

Application Notes and Protocols: Trifenagrel for In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel is a potent and reversible inhibitor of platelet cyclooxygenase (COX-1), a key enzyme in the thromboxane A2 (TXA2) synthesis pathway.[1] This pathway plays a crucial role in platelet activation and aggregation. By inhibiting COX-1, this compound effectively blocks the formation of TXA2 from arachidonic acid, thereby reducing platelet aggregation.[1] These characteristics make this compound a valuable tool for in vitro studies of platelet function and for the screening and development of novel antiplatelet therapies.

This document provides detailed application notes and protocols for the use of this compound in in vitro platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA).

Mechanism of Action

This compound selectively targets and reversibly inhibits the cyclooxygenase-1 (COX-1) enzyme within platelets. In the physiological cascade of platelet activation, various agonists can stimulate the release of arachidonic acid from the platelet membrane. COX-1 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a powerful platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. This compound's inhibition of COX-1 effectively halts this process at an early stage.

References

Application Notes and Protocols for Cyclooxygenase Inhibition Assay Using Trifenagrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, a compound identified as a potent inhibitor of platelet aggregation, exerts its effect through the inhibition of cyclooxygenase (COX). Specifically, it has been shown to inhibit arachidonic acid (AA)-induced platelet aggregation with an IC50 value in the range of 0.3-3.0 microM.[1] The mechanism is believed to be a reversible inhibition of platelet arachidonic acid cyclooxygenase, which is primarily the COX-1 isoform.[1] Understanding the inhibitory activity and selectivity of compounds like this compound against the two main COX isoforms, COX-1 and COX-2, is crucial for the development of novel anti-inflammatory and anti-platelet therapies with improved safety profiles.

These application notes provide detailed protocols for determining the inhibitory activity of this compound against COX-1 and COX-2, enabling researchers to establish a comprehensive inhibitory profile, including IC50 values and selectivity index.

Signaling Pathway of Cyclooxygenase

The cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins and other prostanoids. These eicosanoids are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation.

Caption: A simplified diagram of the COX signaling pathway.

Data Presentation

The inhibitory activity of this compound and control compounds against COX-1 and COX-2 should be determined by calculating the IC50 values. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound | User Determined | User Determined | User Calculated |

| Celecoxib (Control) | User Determined | User Determined | User Calculated |

| Indomethacin (Control) | User Determined | User Determined | User Calculated |

Note: The reported IC50 for this compound in inhibiting arachidonate-induced platelet aggregation is 0.3-3.0 µM, which primarily reflects COX-1 inhibition in a cellular environment.[1] Researchers should determine the specific IC50 values for purified COX-1 and COX-2 enzymes.

Experimental Protocols

A widely used method for determining COX inhibitory activity is the fluorometric assay, which measures the peroxidase activity of the COX enzyme. The following protocol is a general guideline and can be adapted based on commercially available kits.

Principle of the Fluorometric Assay

The assay measures the peroxidase component of COX activity. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). In the assay, a fluorogenic substrate is oxidized by the peroxidase activity to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

Materials and Reagents

-

Purified ovine or human COX-1 and COX-2 enzymes

-

This compound

-

Celecoxib (selective COX-2 inhibitor control)

-

Indomethacin (non-selective COX inhibitor control)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

Experimental Workflow

References

Application Notes and Protocols for Preparing Trifenagrel Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifenagrel, also known by its developmental code BW 325U, is a potent and chemically novel inhibitor of platelet aggregation.[1] Its primary mechanism of action is the reversible inhibition of platelet arachidonate (AA) cyclooxygenase (COX), a key enzyme in the biosynthesis of prostaglandins and thromboxanes.[1] This inhibitory action makes this compound a valuable tool for in vitro studies of pathways involved in thrombosis, inflammation, and other physiological processes regulated by eicosanoids. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Chemical Properties and Solubility

A comprehensive understanding of this compound's chemical properties is essential for accurate stock solution preparation.

| Property | Value | Source |

| CAS Number | 84203-09-8 | [2][3] |

| Molecular Formula | C₂₅H₂₅N₃O | [3] |

| Molecular Weight | 383.50 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility in DMSO | 36 mg/mL | [2] |

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway